Product packaging for Atreleuton-d4(Cat. No.:)

Atreleuton-d4

Cat. No.: B1164872
M. Wt: 322.39
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Atreleuton (B1665310) as a 5-Lipoxygenase Inhibitor

Atreleuton is a selective and reversible inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. medchemexpress.comahajournals.org Leukotrienes are potent lipid mediators that play a crucial role in inflammatory processes. ahajournals.orgresearchgate.net The 5-LO enzyme catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to produce various leukotrienes, including leukotriene B4 (LTB4). ahajournals.orgresearchgate.net By inhibiting 5-LO, Atreleuton effectively reduces the production of these pro-inflammatory molecules. medchemexpress.comahajournals.org This mechanism of action has made Atreleuton a subject of interest in studies investigating inflammatory diseases. ahajournals.orgdrugbank.comresearchgate.net

The enzymatic reaction catalyzed by 5-lipoxygenase involves the abstraction of a hydrogen atom from arachidonic acid as a critical step. acs.orgdiva-portal.org This hydrogen abstraction is considered to be the rate-limiting step in the catalytic cycle. diva-portal.org Understanding this mechanism is fundamental to designing and evaluating inhibitors like Atreleuton.

Rationale for Deuterium (B1214612) Labeling in Compound Research

Deuterium, a stable isotope of hydrogen, contains an additional neutron, effectively doubling its mass compared to protium (the most common hydrogen isotope). wikipedia.org This mass difference is the basis for the "kinetic isotope effect" (KIE), a phenomenon where the rate of a chemical reaction can be significantly slower when a hydrogen atom involved in a bond-breaking step is replaced with deuterium. nih.govresearchgate.net The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it more difficult to break. musechem.com

In drug discovery and development, deuterium labeling is a strategic approach used for several purposes:

Mechanistic Studies: The KIE is a powerful tool for elucidating reaction mechanisms. symeres.comacs.org A significant KIE upon deuteration of a specific position in a molecule provides strong evidence that the C-H bond at that position is broken during the rate-determining step of the reaction. diva-portal.orgresearchgate.net

Metabolic Stability: By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed down. wikipedia.orgdovepress.com This can lead to a longer drug half-life and increased systemic exposure. musechem.comdovepress.com

Internal Standards for Bioanalysis: Deuterium-labeled compounds are widely used as internal standards in quantitative bioanalysis using mass spectrometry. acs.orgassumption.edukcasbio.com Since they have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer, allowing for accurate and precise quantification of the analyte. kcasbio.comwuxiapptec.com

Significance of Atreleuton-d4 as an Isotopic Standard in Mechanistic Studies

This compound serves as a crucial isotopic standard in various research applications. Its primary significance lies in its use as an internal standard for the accurate quantification of Atreleuton in biological matrices such as plasma and urine. nih.gov In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, a known amount of this compound is added to the biological sample at the beginning of the extraction process. kcasbio.comwuxiapptec.com Because this compound has a higher mass than Atreleuton, it can be distinguished by the mass spectrometer. By comparing the peak area of Atreleuton to that of the known concentration of this compound, researchers can precisely determine the concentration of Atreleuton in the original sample, correcting for any loss that may have occurred during sample preparation and analysis. wuxiapptec.comlcms.cz

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis because it minimizes variability and matrix effects, leading to highly reliable and reproducible data. kcasbio.comnih.gov The purity of the isotopic standard is critical, as any contamination with the unlabeled analyte can lead to inaccurate results. nih.gov

Beyond its role in quantitative analysis, the principles of deuterium labeling embodied by this compound are central to mechanistic studies of the 5-lipoxygenase enzyme. Investigating the kinetic isotope effect by comparing the inhibitory activity of Atreleuton and its deuterated analogs can provide insights into the specific interactions between the inhibitor and the enzyme's active site, further refining our understanding of its mechanism of action. acs.orgdiva-portal.org

Interactive Data Tables

Below are interactive tables summarizing key information for the compounds discussed.

Table 1: Chemical Properties of Atreleuton and this compound This table is for informational purposes and may not be exhaustive.

Property Atreleuton This compound
Chemical Formula C₁₄H₁₂F₃NO₂ C₁₄H₈D₄F₃NO₂
Molecular Weight 299.25 g/mol 303.28 g/mol
Synonyms ABT-761, VIA-2291 medchemexpress.com N/A
Class Fluorobenzene drugbank.com Fluorobenzene

| Mechanism of Action | 5-Lipoxygenase Inhibitor medchemexpress.com | 5-Lipoxygenase Inhibitor |

Properties

Molecular Formula

C16H11D4FN2O2S

Molecular Weight

322.39

Origin of Product

United States

Chemical Identity and Isotopic Composition of Atreleuton D4

Structural Framework of Atreleuton (B1665310) (Unlabeled Parent Compound)

Atreleuton is a small molecule characterized by a specific and complex chemical structure. ebi.ac.uk Its framework is built around a central thiophene (B33073) ring, which is substituted at two positions. One substituent is a 4-fluorobenzyl group, and the other is a 1-methyl-2-propynyl chain that terminates in a hydroxyurea (B1673989) functional group. The presence of a chiral center at the carbon atom bearing the methyl and hydroxyurea groups results in stereoisomerism. The pharmacologically active form is the (R)-enantiomer. medkoo.comcaymanchem.com

The molecular formula of Atreleuton is C₁₆H₁₅FN₂O₂S, and it has a molecular weight of approximately 318.37 g/mol . ebi.ac.ukmedkoo.comglpbio.comadooq.com Key structural features include the N-hydroxyurea moiety, which is crucial for its biological activity, an alkyne group, and the fluorinated aromatic ring. medchemexpress.com

Table 1: Chemical Properties of Atreleuton

Property Value
Molecular Formula C₁₆H₁₅FN₂O₂S ebi.ac.ukmedkoo.comcaymanchem.comglpbio.comadooq.com
Molecular Weight 318.37 g/mol ebi.ac.ukglpbio.comadooq.com
Monoisotopic Mass 318.0838 Da ebi.ac.ukmedkoo.com
IUPAC Name N-[(1R)-3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propyn-1-yl]-N-hydroxy-urea caymanchem.com
CAS Number 154355-76-7 medkoo.comcaymanchem.comglpbio.commedchemexpress.com

Deuterium (B1214612) Labeling Strategy and Isotopic Purity Verification

Atreleuton-d4 is synthesized to serve primarily as a stable isotope-labeled internal standard. bdg.co.nz In this compound, four hydrogen atoms of the parent Atreleuton molecule are replaced with deuterium atoms. The molecular formula for this compound is C₁₆H₁₁D₄FN₂O₂S, resulting in a molecular weight of approximately 322.39 g/mol . bdg.co.nz

The primary purpose of deuterium labeling is to create a compound that is chemically identical to the analyte (Atreleuton) but has a different mass. medchemexpress.com This mass difference allows for its distinct detection in mass spectrometry, making it an ideal internal standard for pharmacokinetic studies and other quantitative analyses. medchemexpress.comnih.gov

Verification of the isotopic purity and the specific location of the deuterium atoms is critical. This is typically achieved through a combination of analytical techniques:

Mass Spectrometry (MS): This technique confirms the increase in molecular weight corresponding to the number of incorporated deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the exact positions of the deuterium labels by observing the disappearance of proton signals and the appearance of deuterium signals at specific chemical shifts.

The successful synthesis and rigorous quality control of this compound ensure its reliability for use in sensitive analytical methods. bdg.co.nz

Nomenclature and Synonyms in Chemical Literature

Atreleuton and its deuterated form are referred to by several names and identifiers in scientific and commercial literature. Understanding these synonyms is essential for conducting comprehensive literature searches. Atreleuton itself was developed by Abbott Laboratories and has been referred to by the code ABT-761. medkoo.comcaymanchem.comglpbio.commedchemexpress.com It has also been investigated under the designation VIA-2291. medkoo.comcaymanchem.comglpbio.commedchemexpress.com

Consequently, this compound may be found under synonyms that reflect the nomenclature of the parent compound, such as ABT-761-d4 or VIA-2291-d4. The consistent identifier for the unlabeled compound is its Chemical Abstracts Service (CAS) Registry Number, 154355-76-7. medkoo.comcaymanchem.comglpbio.commedchemexpress.com While this compound does not have its own unique CAS number, it is referenced by the CAS number of the unlabeled parent compound. bdg.co.nz

Table 2: Synonyms and Identifiers for Atreleuton

Type Identifier
Systematic Name N-[(1R)-3-[5-[(4-fluorophenyl)methyl]-2-thienyl]-1-methyl-2-propyn-1-yl]-N-hydroxy-urea caymanchem.com
Synonym ABT-761 medkoo.comcaymanchem.comglpbio.commedchemexpress.com
Synonym VIA-2291 medkoo.comcaymanchem.comglpbio.commedchemexpress.com
Synonym A-85761.0 caymanchem.comglpbio.com
CAS Number 154355-76-7 medkoo.comcaymanchem.comglpbio.commedchemexpress.com

Table 3: Compound Names Mentioned

Compound Name
Atreleuton
This compound
ABT-761
VIA-2291
ABT-761-d4
VIA-2291-d4

Synthetic Methodologies and Chemical Derivatization of Atreleuton D4

General Synthetic Routes for Atreleuton (B1665310) Precursors

Atreleuton, chemically known as 1-[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea, possesses a complex structure featuring a hydroxyurea (B1673989) moiety, a chiral propargyl group, a thiophene (B33073) ring, and a fluorophenyl group connected by a methylene (B1212753) linker caymanchem.comnih.gov. The synthesis of such a molecule typically involves convergent or linear synthetic strategies, assembling these distinct units through a series of chemical transformations.

While specific detailed synthetic schemes for Atreleuton are often described in patent literature or dedicated chemical synthesis publications, general approaches for constructing molecules with these functional groups are well-established in organic chemistry mdpi.com. Key steps in a potential synthesis route would likely involve the formation of the alkyne linkage, the construction or functionalization of the thiophene and fluorophenyl moieties, the introduction of the chiral center, and the formation of the hydroxyurea group. The stereochemistry at the propargyl position is crucial, indicating the use of stereoselective reactions or the resolution of stereoisomers during the synthesis caymanchem.comnih.gov.

Stereoselective and Regioselective Deuterium (B1214612) Incorporation Techniques for Atreleuton-d4

The synthesis of this compound necessitates the introduction of four deuterium atoms at specific positions within the molecule with control over both the location (regioselectivity) and, if applicable, the spatial arrangement (stereoselectivity) of the isotopes researchgate.netnih.govd-nb.infonih.gov. Achieving high levels of site-specific and stereoselective deuterium incorporation can be challenging and often requires tailored synthetic strategies or specialized catalytic methods researchgate.netd-nb.infonih.gov.

General methods for deuterium incorporation include hydrogen-deuterium exchange reactions catalyzed by acids, bases, or transition metals, as well as reductive deuteration using deuterated reducing agents or deuterium gas arkat-usa.orgresearchgate.netmarquette.edursc.orgorganic-chemistry.orgnih.govacs.orgnih.gov. For complex molecules like Atreleuton, which contain multiple functional groups and a chiral center, the choice of deuteration method is critical to ensure that deuterium is incorporated at the desired positions without scrambling or loss of stereochemical integrity researchgate.netd-nb.infonih.gov.

Techniques for stereoselective deuteration often involve the use of chiral catalysts or enzymes, or by performing reactions on chiral intermediates where the stereochemical outcome is controlled by the existing chirality researchgate.netnih.govnih.gov. Regioselective deuteration can be achieved by exploiting differences in the chemical reactivity of various hydrogen atoms in the molecule or by using catalysts that direct deuteration to specific sites rsc.orgorganic-chemistry.orgnih.gov. For this compound, the specific sites of deuteration would dictate the synthetic approach. For instance, deuteration of alkyl or benzylic positions might involve different methods compared to deuteration on or adjacent to the alkyne or heterocyclic rings arkat-usa.orgrsc.orgacs.org. The synthesis of this compound would involve adapting and optimizing these general deuterium incorporation techniques to the specific Atreleuton scaffold to achieve the desired isotopic enrichment and positional specificity.

Application of Click Chemistry for Atreleuton Conjugation and Probe Development

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and widely used tool for creating covalent conjugates between molecules nih.govresearchgate.netglenresearch.comnih.govmdpi.com. A key feature of Atreleuton's structure is the presence of a terminal alkyne group medchemexpress.commedchemexpress.com. This alkyne makes Atreleuton a suitable candidate for participation in CuAAC reactions with azide-functionalized molecules glenresearch.commdpi.commedchemexpress.commedchemexpress.com.

The CuAAC reaction is characterized by its high efficiency, regioselectivity (typically yielding 1,4-disubstituted triazoles), and tolerance to a wide range of functional groups and reaction conditions, including mild temperatures and aqueous environments, making it highly suitable for bioconjugation researchgate.netmdpi.com.

The incorporation of deuterium into Atreleuton to form this compound does not interfere with the reactivity of the alkyne handle for click chemistry. Therefore, this compound can be utilized in click chemistry reactions, allowing for the creation of deuterated conjugates or chemical probes pepperdine.edumdpi.comlstmed.ac.uk. Such probes, incorporating both the Atreleuton structure (potentially for target interaction) and an isotopic label (for detection or tracking), can be valuable tools in chemical biology and drug discovery research pepperdine.edumdpi.com. For example, this compound could be conjugated to a reporter molecule (like a fluorescent tag or biotin) via click chemistry to study its distribution, binding partners, or cellular uptake, with the deuterium label aiding in mass spectrometry-based analysis of the conjugate or its metabolites.

Advanced Chemical Characterization Techniques for this compound Identity and Purity

Confirming the identity, structure, isotopic enrichment, and purity of this compound is paramount after synthesis. Advanced chemical characterization techniques are indispensable for this purpose amazonaws.comnih.govconicet.gov.armdpi.comnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation and confirming the sites of deuterium incorporation amazonaws.comnih.govconicet.gov.ar. By comparing the 1H NMR spectrum of this compound to that of unlabeled Atreleuton, the positions where hydrogen atoms have been replaced by deuterium can be identified by the disappearance or reduction in intensity of the corresponding proton signals. 13C NMR can provide further structural information, and specialized NMR techniques can help confirm connectivity and stereochemistry nih.govconicet.gov.ar. Quantitative NMR can potentially be used to estimate the level of deuterium incorporation at specific sites.

Mass Spectrometry (MS) is crucial for determining the molecular weight of this compound and confirming the presence of the expected number of deuterium atoms amazonaws.comnih.govmdpi.comnih.gov. High-resolution MS can provide an accurate mass measurement, allowing for the determination of the elemental composition and verification of the isotopic substitution pattern. Tandem MS (MS/MS) can provide fragmentation patterns that help confirm the structure of the deuterated molecule nih.govconicet.gov.armdpi.com. MS is also vital for assessing the isotopic purity, identifying the presence of molecules with different numbers of deuterium atoms.

High-Performance Liquid Chromatography (HPLC) is widely used to assess the purity of this compound and to separate it from impurities, including unlabeled Atreleuton or incompletely deuterated species amazonaws.comnih.govconicet.gov.armdpi.com. Various HPLC methods, including reversed-phase HPLC, can be employed depending on the physicochemical properties of the compound and potential impurities nih.gov. Hyphenated techniques such as LC-MS and LC-NMR combine the separation power of HPLC with the identification capabilities of MS and NMR, respectively, allowing for the analysis of complex mixtures and the characterization of components without prior isolation amazonaws.comnih.govconicet.gov.armdpi.com. These combined techniques are particularly valuable for analyzing reaction mixtures and confirming the purity and identity of the final this compound product.

Molecular Mechanisms of Action of Atreleuton and Its Implications for Leukotriene Biology

Inhibition of 5-Lipoxygenase (5-LO) Enzyme Activity

Atreleuton (B1665310) has been characterized as a selective inhibitor of 5-lipoxygenase. This enzyme is central to the synthesis of leukotrienes, catalyzing the initial steps in the conversion of arachidonic acid into these inflammatory mediators. By inhibiting 5-LO, Atreleuton directly interferes with the commencement of the leukotriene cascade.

Specificity and Reversibility of 5-LO Inhibition

Research indicates that Atreleuton is a selective and reversible inhibitor of 5-LO. Selectivity is a crucial aspect of enzyme inhibition, minimizing off-target effects that could lead to undesirable pharmacological outcomes. Studies have shown that Atreleuton exhibits notable selectivity for 5-LOX, demonstrating approximately 300-fold greater potency against 5-LOX compared to 12-LOX and 15-LOX. Furthermore, it has shown no inhibitory activity towards cyclooxygenase enzymes, another key family of enzymes involved in arachidonic acid metabolism. The reversible nature of Atreleuton's inhibition suggests that its binding to 5-LO is not permanent, allowing for potential recovery of enzyme activity if the inhibitor is removed. Atreleuton is described as a reversible, specific inhibitor of the hydrophilic 5-LO.

Data on the inhibitory potency of Atreleuton against 5-LO and leukotriene B4 (LTB4) formation in different systems are summarized in the table below:

Target/AssayIC₅₀ ValueSystemCitation
5-Lipoxygenase (5-LO)23 nMRat basophil leukemia cell lysates
Leukotriene B4 (LTB4) formation160 nMIsolated human whole blood (induced by A23187)
Leukotriene formation0.31 μMIntact neutrophils

Competitive Binding Characteristics with Endogenous Substrates

While Atreleuton is classified as a selective redox inhibitor of 5-LO, the precise details of its competitive binding characteristics with endogenous substrates, such as arachidonic acid, are not extensively detailed in the provided search results. However, 5-LO inhibitors can interfere with the enzyme's activity through various mechanisms, including competing with the substrate for binding to the active site or interfering with the catalytic process, which involves the oxidation of arachidonic acid. The mechanism of 5-LO involves the conversion of arachidonic acid to 5-HPETE and then to LTA4. Inhibitors like Atreleuton disrupt this enzymatic process.

Role of 5-Lipoxygenase-Activating Protein (FLAP) in Leukotriene Biosynthesis

The biosynthesis of leukotrienes in cells is critically dependent on the 5-lipoxygenase-activating protein (FLAP). FLAP is a membrane-associated protein, primarily located in the nuclear membrane, that plays a crucial role in facilitating the interaction between 5-LO and its substrate, arachidonic acid. Upon cellular activation by inflammatory stimuli, 5-LO translocates from the cytoplasm to the nuclear membrane where it associates with FLAP.

Downstream Effects on Leukotriene Biosynthesis Pathway

The inhibition of 5-LO by Atreleuton leads to a significant attenuation of the entire leukotriene biosynthesis pathway. By blocking the initial and rate-limiting enzymatic step performed by 5-LO, Atreleuton effectively reduces the production of the precursor molecule for all subsequent leukotrienes.

Attenuation of Leukotriene A4 (LTA4) Formation

The direct product of 5-LO-catalyzed reactions on arachidonic acid is the unstable epoxide intermediate, leukotriene A4 (LTA4), formed via the transient hydroperoxy intermediate 5-HPETE. Since 5-LO is responsible for the formation of both 5-HPETE and its subsequent dehydration to LTA4, the inhibition of 5-LO by Atreleuton directly leads to a reduced rate of LTA4 formation. The diminished availability of LTA4, the branching point for the synthesis of other leukotrienes, consequently results in decreased production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Research findings have demonstrated that Atreleuton treatment leads to a reduction in levels of LTB4 and LTE4 in various experimental and clinical settings.

Inhibition of Leukotriene B4 (LTB4) Production via LTA4 Hydrolase Pathway

Leukotriene B4 (LTB4) is a dihydroxy leukotriene recognized as a potent chemoattractant for neutrophils and a key mediator in inflammatory diseases. researchgate.netfrontiersin.org The biosynthesis of LTB4 begins with the oxygenation of arachidonic acid by 5-LO, leading to the formation of the unstable epoxide intermediate, Leukotriene A4 (LTA4). ahajournals.orgmitoproteome.orgpnas.org LTA4 is then primarily converted to LTB4 through the catalytic activity of the enzyme LTA4 Hydrolase. researchgate.netahajournals.orgpnas.orgguidetopharmacology.orgnih.goveurofinsdiscovery.com

Atreleuton, as a selective inhibitor of 5-LO, reduces the initial step in this cascade, thereby limiting the availability of LTA4. apexbt.commerckmillipore.comdrugbank.commitoproteome.orgfrontiersin.org This reduction in LTA4 consequently leads to decreased production of LTB4. drugbank.comfrontiersin.org Research has demonstrated that Atreleuton can cause a significant decrease in LTB4 levels. frontiersin.org For instance, studies in patients with metabolic syndrome showed that administration of Atreleuton resulted in a significant decrease in serum LTB4 levels. frontiersin.org Similarly, Atreleuton has been shown to inhibit LTB4 formation in isolated human whole blood. drugbank.com

Suppression of Cysteinyl Leukotriene (LTC4, LTD4, LTE4) Synthesis via LTC4 Synthase Pathway

In addition to being converted to LTB4, LTA4 can also be conjugated with glutathione (B108866) to form Leukotriene C4 (LTC4). ahajournals.orgmitoproteome.orgwikipedia.orgpnas.org This reaction is catalyzed by the enzyme LTC4 Synthase. ahajournals.orgmitoproteome.orgwikipedia.orgpnas.org LTC4 is the parent compound of the cysteinyl leukotrienes, which also include Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4), formed through sequential enzymatic cleavage of the glutathione moiety. wikipedia.org Cysteinyl leukotrienes are important mediators of bronchoconstriction and increased vascular permeability, particularly relevant in conditions like asthma and allergic reactions. wikipedia.orguniprot.org

By inhibiting 5-LO, Atreleuton reduces the initial formation of LTA4, which is the common precursor for both LTB4 and the cysteinyl leukotrienes. ahajournals.orgmitoproteome.orgpnas.org Therefore, the suppression of LTA4 synthesis by Atreleuton leads to a decreased production of LTC4, and subsequently, LTD4 and LTE4. merckmillipore.com Studies have reported that Atreleuton might reduce leukotriene E4 levels in humans. frontiersin.org

Cellular and Subcellular Localization of 5-LO and Associated Enzymes

The enzymes involved in leukotriene biosynthesis exhibit specific cellular and subcellular localizations that are crucial for the efficient production of these mediators.

5-Lipoxygenase (5-LO): In resting cells, the localization of 5-LO can vary depending on the cell type, residing in either the cytosol or the nucleus. ahajournals.orgmitoproteome.orgwikipedia.orgbioregistry.iometabolomicsworkbench.org Upon cellular activation, often triggered by increased intracellular calcium levels, 5-LO translocates from its resting location to the nuclear envelope. ahajournals.orgmitoproteome.orgbioregistry.iometabolomicsworkbench.org This translocation is facilitated by its interaction with the 5-lipoxygenase-activating protein (FLAP), an integral membrane protein located in the nuclear envelope. ahajournals.orgmitoproteome.orgbioregistry.io The nuclear envelope serves as a critical site for the initial steps of leukotriene synthesis. ahajournals.org

LTA4 Hydrolase: LTA4 Hydrolase is primarily a cytosolic enzyme and is widely distributed in various mammalian cells and tissues. guidetopharmacology.orgnih.govresearchgate.netnih.govwikipedia.org However, its subcellular localization can be cell-type specific and may involve the nucleoplasm in some cases, such as in alveolar macrophages and rat basophilic leukemia cells, where it colocalizes with 5-LO. cenmed.com In certain cell types, LTA4 Hydrolase has also been observed to accumulate in the nucleus, and its redistribution between the nucleus and cytoplasm may be a regulated process. cenmed.com

LTC4 Synthase: LTC4 Synthase is a membrane-associated protein belonging to the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) family. nih.gov It is localized to the endoplasmic reticulum (ER) and the outer nuclear membrane. nih.govwikipedia.orgcenmed.comoup.comdrugbank.com Unlike FLAP, which is found on both the inner and outer nuclear membranes, LTC4 Synthase is primarily associated with the outer nuclear membrane and ER. nih.gov Its active site is oriented towards the lumen of the ER and the nuclear envelope. nih.gov

The compartmentalization of these enzymes, particularly the recruitment of 5-LO and its interaction with FLAP at the nuclear envelope, highlights the intricate cellular organization of the leukotriene biosynthesis pathway.

Receptor-Level Interactions of Leukotrienes (e.g., BLT1, CysLT1/2) and their Signaling Cascades

Leukotrienes exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) located on the surface of target cells. wikipedia.orguniprot.org The two major classes of leukotriene receptors are the BLT receptors, which bind LTB4, and the CysLT receptors, which bind cysteinyl leukotrienes. wikipedia.orguniprot.org

BLT Receptors (BLT1 and BLT2): LTB4 primarily signals through two membrane receptors, BLT1 and BLT2. uniprot.orgfrontiersin.org BLT1 is considered the high-affinity receptor for LTB4 and is predominantly expressed on leukocytes, including neutrophils, eosinophils, monocytes/macrophages, and lymphocytes. ahajournals.orgguidetopharmacology.org BLT2 is a low-affinity receptor for LTB4 and is also expressed on various cell types. oup.com Activation of BLT receptors by LTB4 mediates a range of responses, including chemotaxis (cell migration), leukocyte activation, and the induction of gene expression. researchgate.netahajournals.org

CysLT Receptors (CysLT1 and CysLT2): The cysteinyl leukotrienes (LTC4, LTD4, and LTE4) exert their effects mainly through two GPCRs, CysLT1 and CysLT2 receptors. wikipedia.orguniprot.org LTD4 generally exhibits the highest potency at the CysLT1 receptor, followed by LTC4 and then LTE4. wikipedia.org The CysLT1 receptor is widely expressed in various tissues, including the lungs and peripheral blood leukocytes. wikipedia.orgpnas.org The CysLT2 receptor has a more restricted expression pattern, found in organs such as the heart, brain, and adrenal glands, as well as on some immune and structural cells. wikipedia.orgpnas.orgeurofinsdiscovery.com Activation of CysLT receptors mediates effects such as smooth muscle contraction, increased vascular permeability, and mucus secretion. wikipedia.orgnih.govnih.gov

Impact on G-Protein Coupled Receptor (GPCR) Signaling

Both BLT and CysLT receptors are members of the GPCR superfamily. wikipedia.orguniprot.org Upon ligand binding, these receptors undergo conformational changes that activate associated intracellular G proteins. uniprot.orgapexbt.commerckmillipore.comahajournals.orgwikipedia.orgguidetopharmacology.orgeurofinsdiscovery.comnih.govwikipedia.orgpnas.orgeurofinsdiscovery.comnih.govnih.govuniprot.orgnih.govdrugbank.comdrugbank.comguidetopharmacology.org This activation initiates a cascade of intracellular signaling events.

BLT1 receptor activation, for instance, is reported to be mediated through a G protein-coupled signaling pathway and can lead to the activation of phospholipase C. merckmillipore.comahajournals.orgguidetopharmacology.org CysLT1 and CysLT2 receptors also couple to G proteins, primarily activating the Gαq subunit and/or Gαi subunit depending on the cell type. uniprot.orgapexbt.commerckmillipore.comahajournals.orgwikipedia.orgguidetopharmacology.orgeurofinsdiscovery.comnih.govwikipedia.orgpnas.orgeurofinsdiscovery.comnih.govnih.govuniprot.orgnih.govdrugbank.comdrugbank.comguidetopharmacology.org Activation of these G proteins leads to the modulation of various downstream effectors.

Influence on Intracellular Signaling Pathways (e.g., NF-κB Pathway Activation)

Leukotriene receptor activation can influence several intracellular signaling pathways, including those involving protein kinases and transcription factors, which ultimately lead to various cellular responses.

Activation of CysLT1 receptors can trigger the activation of the PI3K-Akt signaling pathway. frontiersin.orgresearchgate.net This pathway can subsequently lead to the activation of the IKK complex, which in turn causes the degradation of the inhibitory protein IκB. frontiersin.orgresearchgate.net Degradation of IκB allows the transcription factor NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. researchgate.netfrontiersin.orgresearchgate.net CysLT receptor ligation can also activate Phospholipase C (PLC) and the Ras-Raf-MEK-ERK pathway. frontiersin.orgresearchgate.net

LTB4, acting through both BLT1 and BLT2 receptors, has been shown to enhance the activity of the NF-κB pathway. oup.comclinexprheumatol.orgnih.gov LTB4 stimulation of monocytic cells leads to the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2 and JNK1/2, and PI3K/Akt. oup.comnih.gov This activation is associated with increased NF-κB DNA binding activity. oup.comnih.gov Furthermore, LTB4-BLT1 recognition has been reported to be required for the activation of the MyD88-dependent NF-κB pathway in cultured monocytes. clinexprheumatol.org Activation of the NF-κB pathway by leukotrienes contributes to the expression of various inflammatory factors. researchgate.netclinexprheumatol.org

Biochemical and Pharmacological Characterization in Preclinical Models

In Vitro Enzyme Kinetic Analysis of 5-LO Inhibition

No publicly available studies have reported the inhibition constant (Ki) of Atreleuton-d4 for the 5-lipoxygenase (5-LO) enzyme.

Data from concentration-dependent inhibition studies of this compound in cell-free 5-LO assay systems are not available in the scientific literature.

Ex Vivo and In Vitro Studies on Leukotriene Production Inhibition

Specific research detailing the inhibitory effects of this compound on stimulated leukotriene production in isolated cells, such as leukocytes, has not been published.

There are no available studies that assess the impact of this compound on leukotriene levels in isolated organ or tissue preparations.

Pharmacodynamic Biomarker Modulation in Animal Models

No preclinical studies in animal models have been published that describe the pharmacodynamic effects of this compound on relevant biomarkers.

Evaluation of Leukotriene Pathway Activity in Animal Biological Samples

Preclinical studies in various animal models have been instrumental in characterizing the in vivo efficacy of 5-LO inhibitors like Atreleuton (B1665310). These investigations typically involve the measurement of key leukotrienes in biological fluids and tissues following administration of the compound.

The inhibition of the 5-LO pathway is commonly assessed by measuring the levels of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). sci-hub.se LTB4 is a potent chemoattractant for neutrophils, while cysteinyl leukotrienes are known to cause bronchoconstriction and increase vascular permeability. fda.gov In animal models of inflammation, such as zymosan-induced peritonitis in mice, the administration of 5-LO inhibitors has demonstrated a marked reduction in the levels of these pro-inflammatory mediators. tandfonline.com

In a model of hypercholesterolemia in Wistar rats, lipopolysaccharide (LPS) stimulation led to an increase in plasma LTB4 levels. karger.com This highlights a relevant preclinical model to test the efficacy of 5-LO inhibitors. While specific data for Atreleuton in this model is not available, other 5-LO inhibitors have shown efficacy. For instance, studies in dogs with the FLAP inhibitor AZD5718 demonstrated a potent, dose-dependent inhibition of ex vivo LTB4 production in whole blood. acs.org

Urinary LTE4 is another crucial biomarker for systemic cysteinyl leukotriene production. ahajournals.org In preclinical studies with 5-LO inhibitors, a significant reduction in urinary LTE4 levels is a key indicator of target engagement and pharmacological activity. ahajournals.org For example, in studies with the FLAP inhibitor AZD5718 in dogs, a clear relationship was observed between plasma concentration and the reduction of both LTB4 and urinary LTE4. acs.org

The following table summarizes the typical findings from preclinical studies evaluating the effect of 5-LO inhibitors on leukotriene levels in various animal biological samples.

Biological SampleLeukotriene AnalyteAnimal ModelTypical Finding with 5-LO Inhibition
Plasma/SerumLeukotriene B4 (LTB4)Rat, DogSignificant reduction following inflammatory challenge. karger.comacs.org
UrineLeukotriene E4 (LTE4)DogDose-dependent decrease, indicating systemic pathway inhibition. acs.org
Whole Blood (ex vivo stimulated)Leukotriene B4 (LTB4)DogPotent inhibition of LTB4 production. acs.org
Peritoneal Lavage FluidLeukotriene B4 (LTB4), Cysteinyl LeukotrienesMouseMarked reduction in an induced-inflammation model. tandfonline.com

Assessment of Biochemical Changes Related to 5-LO Pathway Inhibition in Preclinical Animal Models

The inhibition of the 5-lipoxygenase pathway by compounds such as Atreleuton initiates a cascade of biochemical changes that extend beyond the direct reduction of leukotriene levels. These changes are pivotal in understanding the broader anti-inflammatory effects of these inhibitors in preclinical settings.

One of the primary biochemical consequences of 5-LO inhibition is the modulation of inflammatory cell infiltration into tissues. Leukotrienes, particularly LTB4, are potent chemoattractants for neutrophils and other leukocytes. fda.gov In animal models of inflammation, treatment with 5-LO inhibitors has been shown to significantly reduce the recruitment of these inflammatory cells to the site of inflammation. This can be quantified by histological analysis of tissue sections or by cell counts in lavage fluids.

Furthermore, the 5-LO pathway is intricately linked with other inflammatory pathways. For example, leukotrienes can amplify the inflammatory response by stimulating the production of other pro-inflammatory mediators. In a rat model of acetic acid-induced colitis, the leukotriene receptor antagonist montelukast (B128269) was shown to reduce the levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). frontiersin.org While this is a receptor antagonist and not a direct synthesis inhibitor, it illustrates the downstream effects of modulating the leukotriene pathway.

The following table details the key biochemical changes observed in preclinical animal models following the inhibition of the 5-LO pathway.

Biochemical ParameterAnimal ModelEffect of 5-LO Pathway Inhibition
Neutrophil InfiltrationMouse (Peritonitis)Significant decrease in inflammatory cell recruitment to the peritoneal cavity. tandfonline.com
Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α)Rat (Colitis)Reduction in tissue levels of key inflammatory cytokines. frontiersin.org
5-LO Nuclear LocalizationRat (Neutrophils)Inhibition of the translocation of 5-LO to the nuclear membrane, a key activation step. karger.com
Phosphorylation of ERK1/2Rat (Neutrophils)Reduction in the phosphorylation and activation of downstream signaling kinases. karger.com

Advanced Analytical Methodologies Utilizing Atreleuton D4

Quantification of Leukotrienes and Metabolites in Biological Matrices

The precise measurement of leukotrienes and their byproducts in biological samples like plasma, urine, and tissues is crucial for understanding inflammatory diseases. ahajournals.orggoogle.comrug.nl Atreleuton-d4 is instrumental in achieving the high accuracy required for these detailed analyses.

LC-MS/MS is a highly sensitive and selective method for quantifying small molecules in complex biological samples. nih.govprotocols.ionih.gov In these applications, this compound is used as an internal standard to accurately measure Atreleuton (B1665310) levels. The process involves extracting both the target analyte and this compound from the sample, separating them using liquid chromatography, and detecting them with a tandem mass spectrometer. This highly specific technique ensures reliable results by minimizing interference from other substances.

A study on the 5-lipoxygenase (5-LO) pathway inhibitor, ABT-761 (Atreleuton), utilized UPLC-MS/MS to analyze its effects. jci.org This highlights the application of such advanced methods in pharmacological research. Similarly, a highly sensitive LC-MS/MS method was developed to quantify various eicosanoids in a mouse model of colitis, demonstrating the technique's broad utility. nih.gov

Table 1: Example LC-MS/MS Parameters for Analyte Quantification
ParameterSetting
LC SystemAgilent 1100 quaternary LC system protocols.io
ColumnC18 reverse-phase protocols.io
Mobile PhaseA: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid protocols.io
Flow Rate150 µL/min protocols.io
MS DetectorTriple quadrupole or LTQ Orbitrap XL protocols.ionih.gov
Ionization ModeNegative-ion electrospray researchgate.net or Positive mode with lock-mass enabled protocols.io
MonitoringMultiple Reaction Monitoring (MRM) nih.gov

An internal standard is a known quantity of a substance added to a sample to correct for variations during analysis. clearsynth.com this compound is an ideal internal standard for Atreleuton because its physical and chemical properties are nearly identical. tandfonline.com This ensures that it behaves similarly during extraction, separation, and detection. By comparing the signal of the analyte to the signal of this compound, researchers can accurately determine the analyte's concentration, even if there are variations in sample preparation or instrument performance. clearsynth.com This use of a stable isotope-labeled internal standard is a key practice for improving the accuracy and reproducibility of quantitative analyses. caymanchem.com

The "matrix effect" is a major challenge in the analysis of biological samples, where other molecules in the sample can interfere with the detection of the target analyte. nih.govtandfonline.com This interference can lead to inaccurate measurements. nih.gov Stable isotope-labeled internal standards like this compound are the best solution for this problem. tandfonline.comwaters.com Since this compound is chemically similar to Atreleuton, it is affected by the matrix in the same way. tandfonline.com This allows for the accurate quantification of the analyte by maintaining a constant ratio between the analyte and the internal standard, thereby compensating for any matrix-induced signal changes. clearsynth.com However, it's important to note that in some cases, particularly with deuterated standards, slight differences in chromatographic retention time can lead to differential matrix effects, which must be carefully evaluated during method development. tandfonline.comwaters.commyadlm.org

Stable Isotope Dilution Assays (SIDA) for Precise Measurement

Stable Isotope Dilution Analysis (SIDA) is a highly precise method for quantifying compounds. nih.govtum.de It involves adding a known amount of a stable isotope-labeled standard, such as this compound, to a sample. nih.govtum.de The labeled standard is chemically identical to the analyte and behaves the same way throughout the analysis. tum.de By measuring the ratio of the natural analyte to the labeled standard with a mass spectrometer, the original concentration of the analyte can be determined with very high accuracy. uq.edu.auumsl.edu This technique effectively corrects for any errors that may occur during sample handling and analysis, making it a gold-standard quantitative method. tum.defrontiersin.org

Chromatographic Separation Techniques (e.g., HPLC, UPLC) Coupled with Isotopic Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are techniques used to separate components of a mixture before they are detected. phenomenex.comalwsci.com UPLC, an advancement over HPLC, operates at higher pressures and uses columns with smaller particles, resulting in faster and more efficient separations. dyadlabs.comgmpinsiders.com This leads to sharper peaks, better resolution, and increased sensitivity. dyadlabs.comgmpinsiders.com When combined with mass spectrometry for isotopic detection, these methods can effectively separate and quantify both the target analyte and its deuterated internal standard like this compound. lcms.cz

Table 2: Comparison of HPLC and UPLC Technologies
FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-High-Performance Liquid Chromatography)
Operating PressureUp to 6,000 psi alwsci.comUp to 15,000 psi alwsci.com
Stationary Phase Particle Size3–5 microns phenomenex.com<2 microns phenomenex.com
ResolutionStandard phenomenex.comHigher, sharper peaks dyadlabs.comgmpinsiders.com
Analysis TimeLonger run times dyadlabs.comShorter run times dyadlabs.com
SensitivityStandardHigher sensitivity dyadlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules and assessing their purity. polymersolutions.comnumberanalytics.commdpi.com For this compound, ¹H NMR and ¹³C NMR are used to confirm its molecular structure and verify that the deuterium (B1214612) atoms are in the correct positions. unl.edu The absence of proton signals at specific locations in the ¹H NMR spectrum confirms successful deuteration. evitachem.com NMR can also be used to determine the isotopic enrichment and chemical purity of the this compound standard, ensuring its quality for use in quantitative analytical methods. bdg.co.nz

Development and Validation of Bioanalytical Assays for Atreleuton and its Metabolites (Excluding Human Metabolism)

The development of a validated bioanalytical method is a critical prerequisite for the analysis of samples from preclinical toxicokinetic and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. uu.nlplos.org This approach helps to correct for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the analytical method. plos.org

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of small molecules like atreleuton and its metabolites in biological fluids. researchgate.netnih.gov The development and validation of such methods adhere to stringent guidelines set by regulatory authorities. rrml.ro

Method Development and Validation Parameters:

A typical bioanalytical method validation for atreleuton and its metabolites in animal plasma (e.g., rat or dog) using this compound as an internal standard would encompass the following key parameters:

Selectivity and Specificity: The method must be able to unequivocally differentiate and quantify atreleuton and its metabolites from endogenous components in the plasma matrix. rrml.ro This is typically assessed by analyzing multiple blank plasma samples from different sources to check for interferences at the retention times of the analytes and the internal standard.

Linearity and Range: The assay must demonstrate a linear relationship between the instrument response and the known concentrations of the analytes over a specified range. This range is established to cover the expected concentrations in the study samples.

Accuracy and Precision: The accuracy of the method refers to the closeness of the measured values to the true values, while precision describes the degree of scatter between a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.

Recovery: The efficiency of the extraction process for atreleuton, its metabolites, and this compound from the plasma matrix is determined. Consistent and reproducible recovery is crucial for a reliable assay.

Matrix Effect: This assesses the influence of co-eluting, endogenous matrix components on the ionization of the analytes and the internal standard. The use of a stable isotope-labeled internal standard like this compound is particularly effective in mitigating matrix effects. plos.org

Stability: The stability of atreleuton and its metabolites in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top stability, and long-term storage stability.

Illustrative Research Findings:

While specific proprietary data for Atreleuton bioanalysis is not always publicly available, we can extrapolate from similar LC-MS/MS method validation studies for small molecules in animal plasma. The following tables represent the type of data generated during such a validation study.

Table 1: Linearity of Atreleuton and its N-dehydroxylated Metabolite

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Atreleuton1 - 1000≥ 0.995
N-dehydroxylated Atreleuton1 - 1000≥ 0.995

This interactive table illustrates the typical linear range and correlation coefficient expected for a validated bioanalytical method.

Table 2: Accuracy and Precision Data for Atreleuton in Rat Plasma

QC ConcentrationNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low QC3≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Mid QC100≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
High QC800≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0

This interactive table demonstrates the acceptance criteria for precision (expressed as coefficient of variation, %CV) and accuracy for quality control (QC) samples at the lower limit of quantification (LLOQ), low, mid, and high concentrations.

Table 3: Stability of Atreleuton in Dog Plasma

Stability ConditionDurationLow QC (% Bias)High QC (% Bias)
Bench-top4 hours± 15.0± 15.0
Freeze-thaw3 cycles± 15.0± 15.0
Long-term (-70°C)90 days± 15.0± 15.0

This interactive table shows typical stability data, with the percentage bias from the nominal concentration expected to be within ±15%.

The successful development and validation of such bioanalytical methods using this compound provide the essential tools for generating high-quality pharmacokinetic data in preclinical species. This data is fundamental for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of atreleuton, ultimately informing its progression through the drug development pipeline.

Investigations into Structure Activity Relationships Sar of Atreleuton Analogues

Identification of Key Pharmacophoric Features for 5-LO Inhibition

A pharmacophore is an abstract description of the molecular features that are essential for a drug's interaction with its target receptor. Through extensive research on Atreleuton (B1665310) and other 5-LO inhibitors, several key pharmacophoric features have been identified:

An Iron-Chelating Group: The active site of the 5-LO enzyme contains a non-heme iron atom that is crucial for its catalytic activity. mdpi.com A primary mechanism of inhibition for Atreleuton and similar compounds is the chelation of this iron atom. The N-hydroxyurea moiety in Atreleuton is a critical pharmacophoric feature that effectively binds to the Fe3+ ion in the enzyme's active site, thereby inactivating it. nih.govtandfonline.com This interaction is a defining characteristic of many potent 5-LO inhibitors.

A Hydrophobic Moiety: The active site of 5-LO is predominantly hydrophobic, composed of amino acid residues such as Leu368, Ile406, and Leu607. mdpi.com A significant hydrophobic part of the inhibitor molecule is therefore essential for effective binding. In Atreleuton, the benzo[b]thiophene group serves as this hydrophobic anchor, fitting into a hydrophobic pocket within the enzyme. researchgate.net

A Specific Spatial Arrangement: The relative orientation of the iron-chelating group and the hydrophobic moiety is crucial for optimal inhibitory activity. The ethyl linker in Atreleuton provides the necessary spacing and conformational flexibility for these two key features to engage with their respective binding sites within the enzyme simultaneously.

Pharmacophore models developed from a range of 5-LO inhibitors, including Atreleuton, consistently highlight a combination of hydrophobic centers and a hydrogen-bond acceptor/donor feature corresponding to the iron-chelating group. nih.govresearchgate.net

Systematic Modifications and Their Impact on Enzyme Binding and Inhibition Potency

Systematic structural modifications of the Atreleuton scaffold have been a fruitful area of research, providing a detailed understanding of the SAR for 5-LO inhibition. These studies involve altering different parts of the molecule and assessing the impact on its ability to bind to and inhibit the enzyme.

Modifications of the Hydrophobic Group: The benzo[b]thiophene group of Atreleuton has been a key target for modification. Replacing it with other aromatic or heteroaromatic systems has been explored to improve potency, selectivity, and pharmacokinetic properties. For instance, creating hybrid molecules by combining the core structure with other known pharmacophores, such as those from hydroxycinnamic acid or oxazolidinone, has led to the discovery of novel inhibitors with significant potency. nih.govresearchgate.net

Alterations of the Linker: The length and flexibility of the linker connecting the hydrophobic group and the iron-chelating moiety have been shown to be important. Changes in the linker can affect the optimal positioning of the key pharmacophoric elements within the active site, thereby influencing inhibitory potency.

Variations of the Iron-Chelating Group: While the N-hydroxyurea group is highly effective, other iron-chelating groups such as hydroxamic acids have also been investigated. nih.gov Research into "type B hydroxamic acids," which feature a reversed substitution pattern, has yielded potent and orally active 5-LO inhibitors with improved metabolic stability compared to earlier analogues. tandfonline.com

The following table summarizes the findings from studies on Atreleuton analogues and other 5-LO inhibitors, illustrating the impact of structural modifications on inhibitory activity.

Compound/Analogue Class Structural Modification Impact on 5-LO Inhibition Reference IC50 Values (where available)
Zileuton-Hydroxycinnamic Acid HybridsHybridization of the core structure with hydroxycinnamic acid.Some hybrids demonstrated potent inhibition of 5-LO product biosynthesis.Compound 16c showed significant inhibition. researchgate.net
Oxazolidinone Hydroxamic Acid DerivativesReplacement of the N-hydroxyurea with an oxazolidinone hydroxamic acid moiety.Increased alkyl chain length on the hydroxamic acid enhanced activity. Morpholinyl-containing derivatives were more active.PH-251 : IC50 = 0.2 µM (in mouse mast cells). tandfonline.com
Indoline-Based CompoundsReplacement of the benzo[b]thiophene with an indoline (B122111) scaffold.Led to the discovery of dual inhibitors of 5-LOX and soluble epoxide hydrolase (sEH).Compound 73 : IC50 = 0.41 µM for 5-LOX. researchgate.net
Di-O-prenylated ChalconesIntroduction of prenyl groups to a chalcone (B49325) scaffold.Di-O-prenylated analogues were more effective than mono-O-prenylated ones.Compound 5e : IC50 = 4 µM. researchgate.net

Rational Design Principles for Novel 5-LO Inhibitors

The insights gained from SAR studies on Atreleuton and its analogues have established a set of rational design principles for the development of new and improved 5-LO inhibitors. These principles guide medicinal chemists in creating molecules with enhanced potency, selectivity, and better drug-like properties.

Structure-Based Drug Design (SBDD): Although a crystal structure of human 5-LO with an inhibitor was not available for a long time, homology modeling and, more recently, resolved crystal structures have enabled SBDD approaches. nih.gov Docking studies allow for the visualization of how potential inhibitors fit into the active site, helping to optimize interactions with key residues and the catalytic iron atom. mdpi.comresearchgate.net

Ligand-Based Drug Design (LBDD): In the absence of a high-resolution receptor structure, LBDD methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) have been invaluable. nih.govymerdigital.com These approaches use the structural information from a set of known active and inactive compounds to build models that can predict the activity of new, untested molecules.

Scaffold Hopping and Hybridization: A common strategy is to replace the core scaffold of a known inhibitor (like the benzo[b]thiophene of Atreleuton) with a different chemical moiety while retaining the key pharmacophoric features. This "scaffold hopping" can lead to compounds with novel intellectual property, improved properties, or different side-effect profiles. nih.gov Similarly, hybridizing features from different classes of inhibitors can result in molecules with enhanced or dual activities.

Dual-Target Inhibition: A more recent approach involves designing single molecules that can inhibit both 5-LO and another related inflammatory target, such as cyclooxygenase (COX) or microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). drugbank.comresearchhub.comuni-tuebingen.de This strategy aims to achieve a broader anti-inflammatory effect and potentially overcome some of the limitations associated with inhibiting a single pathway. The development of indoline-based dual 5-LOX/sEH inhibitors is a prime example of this rational design principle in action. researchgate.net

The ongoing effort to design novel 5-LO inhibitors, building on the foundation laid by Atreleuton, continues to be a promising avenue for the development of new treatments for a variety of inflammatory disorders. mdpi.com

Theoretical and Potential Research Applications of Atreleuton D4

Tool Compound in the Study of Leukotriene-Mediated Inflammatory Processes

Atreleuton (B1665310) is known to inhibit the production of leukotrienes, including leukotriene B4 (LTB4) and cysteinyl leukotrienes (LTC4, LTD4, and LTE4) jocpr.comresearchgate.netahajournals.org. These leukotrienes are key mediators in various inflammatory processes, such as those involved in asthma, allergy, and atherosclerosis researchgate.netabcam.comcreative-proteomics.com.

Atreleuton-d4, as a labeled analog of Atreleuton, can serve as a tool compound to study the effects of 5-LO inhibition on leukotriene-mediated inflammation. By using this compound in in vitro or in vivo models of inflammation, researchers can track the compound's distribution and metabolism while simultaneously measuring changes in leukotriene levels using mass spectrometry. This allows for a more precise understanding of how Atreleuton and its analogs impact the production of these inflammatory mediators in complex biological systems.

Probes for Investigating Enzyme-Substrate Interactions in 5-LO Pathway

The 5-LO pathway involves the conversion of arachidonic acid to unstable leukotriene A4 (LTA4), which is then further metabolized into other leukotrienes by downstream enzymes like LTA4 hydrolase and LTC4 synthase ahajournals.orgmdpi.comfrontiersin.org. Atreleuton inhibits 5-LO, thereby affecting the entire pathway researchgate.net.

This compound can be employed as a probe to investigate the interactions between 5-LO and its substrates or cofactors. Due to the isotopic label, this compound can be distinguished from endogenous compounds during mass spectrometry analysis. This allows researchers to study the binding of this compound to 5-LO, understand its mechanism of inhibition, and potentially investigate how the enzyme interacts with its natural substrate, arachidonic acid, in the presence of the inhibitor. Such studies can provide insights into the enzyme kinetics and the structural requirements for inhibitor binding.

Reference Standard for Developing New Analytical Methods

Deuterium-labeled compounds are widely used as internal standards in quantitative analytical methods, particularly in mass spectrometry. The addition of a known amount of a stable-isotope labeled analog, such as this compound, to a biological sample allows for accurate quantification of the non-labeled compound (Atreleuton) cenmed.com.

This compound can serve as a crucial reference standard for developing and validating new analytical methods to measure Atreleuton in various matrices, such as plasma, urine, or tissue samples. By using this compound as an internal standard, researchers can account for potential variations in sample preparation, extraction efficiency, and instrument response, thereby improving the accuracy and reliability of the quantification of Atreleuton in research studies. This is essential for pharmacokinetic and pharmacodynamic studies investigating the effects of Atreleuton.

Contribution to Understanding Eicosanoid Pathway Dysregulation in Disease Models

The eicosanoid pathway, including the 5-LO pathway, plays a significant role in the pathogenesis of various inflammatory diseases researchgate.netcreative-proteomics.comahajournals.org. Dysregulation of this pathway and the overproduction of leukotrienes are implicated in conditions like asthma, atherosclerosis, and other inflammatory disorders researchgate.netabcam.comcreative-proteomics.comresearchgate.netresearchgate.net.

Using this compound in disease models allows researchers to investigate the contribution of 5-LO activity and leukotriene production to the observed pathology. By administering this compound and monitoring its effects on disease markers and leukotriene levels, researchers can gain a deeper understanding of how dysregulation of the eicosanoid pathway contributes to the disease process. This can help identify potential therapeutic targets and evaluate the efficacy of 5-LO inhibition in mitigating disease severity. The use of the labeled analog facilitates precise measurement of the inhibitor's presence and its correlation with changes in eicosanoid profiles within the disease model.

Future Research Directions and Unexplored Avenues

Elucidating Novel Molecular Targets and Off-Target Effects

While Atreleuton (B1665310) is primarily known as a 5-LO inhibitor, further research is needed to comprehensively identify and characterize any novel molecular targets or off-target effects of Atreleuton-d4. Deuteration can subtly alter the binding kinetics and interactions of a compound with various biological molecules. Studies employing advanced proteomic and biochemical techniques, such as activity-based protein profiling and thermal proteome profiling, could help identify unintended interactions that might contribute to or confound the observed pharmacological effects. escholarship.orgacs.org Understanding these potential off-target activities is crucial for a complete safety and efficacy profile and for avoiding unexpected outcomes in research or potential therapeutic development. nih.gov

Application of this compound in Metabolomics and Lipidomics Research

This compound is a valuable tool for metabolomics and lipidomics research, particularly in studies investigating the impact of 5-LO inhibition on lipid metabolism. As a stable isotope-labeled internal standard, this compound can be used for accurate quantification of Atreleuton and its metabolites in biological samples using mass spectrometry-based techniques. Furthermore, its use can aid in tracing the metabolic fate of Atreleuton and understanding how inhibiting 5-LO influences the broader eicosanoid pathway and other related lipid networks. metabolomicsworkbench.orgmdpi.comahajournals.org This can provide a more complete picture of the biochemical consequences of targeting 5-LO.

Development of Advanced Imaging Probes Incorporating Atreleuton Structure

Exploring the development of advanced imaging probes that incorporate the Atreleuton structure presents a promising research avenue. By conjugating the Atreleuton scaffold, or a modified version, with imaging moieties (e.g., fluorescent dyes, radioisotopes, or paramagnetic chelates), researchers could create probes capable of visualizing 5-LO activity or the distribution of 5-LO inhibitors in living systems. numberanalytics.comahajournals.orgacademie-sciences.frresearchgate.netunito.it Such probes could be invaluable for non-invasively assessing target engagement, studying the pharmacodynamics of 5-LO inhibitors, and potentially identifying patient populations that might benefit most from this therapeutic approach. numberanalytics.com

Exploration of Species-Specific Differences in Leukotriene Metabolism and 5-LO Inhibition in Animal Models

Research into species-specific differences in leukotriene metabolism and the effects of 5-LO inhibition in various animal models is critical. Studies have indicated that the role and impact of the 5-LO/leukotriene pathway can vary significantly between species. nih.govresearchgate.net Utilizing this compound in animal studies can help differentiate between the metabolism and effects of the administered compound and endogenous processes. This is particularly important when extrapolating findings from preclinical animal models to humans and can inform the selection of appropriate animal models for specific research questions related to leukotriene pathway modulation. nih.govresearchgate.net

Integration with Systems Biology Approaches for Comprehensive Pathway Analysis

Integrating research on this compound with systems biology approaches can provide a more comprehensive understanding of its effects within complex biological networks. metabolon.comnih.govnumberanalytics.comnumberanalytics.com By combining data from genomics, transcriptomics, proteomics, and metabolomics studies, researchers can analyze how this compound influences entire pathways and their interactions, rather than focusing on isolated components. metabolon.comnih.govnumberanalytics.comnumberanalytics.comresearchgate.net This holistic approach can reveal previously unappreciated network effects, identify potential biomarkers of response or resistance, and uncover synergistic or antagonistic interactions with other biological processes or therapeutic interventions. metabolon.comnih.govnumberanalytics.comnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Atreleuton-d4 with high isotopic purity, and how can researchers validate its structural integrity?

  • Methodological Answer : Deuterium incorporation must be optimized using techniques like deuterium oxide exchange or catalytic deuteration. Validate isotopic purity via mass spectrometry (e.g., LC-MS/MS) and nuclear magnetic resonance (NMR) to confirm deuterium placement and absence of protio impurities. Include control experiments to assess isotopic scrambling during synthesis .

Q. How should researchers design initial pharmacokinetic (PK) studies for this compound to assess its metabolic stability in preclinical models?

  • Methodological Answer : Use the PICOT framework:

  • Population : Rodent or in vitro hepatic microsomes.
  • Intervention : Administer this compound at varying doses.
  • Comparison : Compare with non-deuterated Atreleuton to quantify isotopic effects.
  • Outcome : Measure half-life (t½t_{½}), clearance (CL), and metabolite profiles.
  • Time : Track plasma concentrations over 24–72 hours.
    Statistical analysis should include AUC calculations and paired t-tests to evaluate deuterium’s impact .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices, and how can cross-reactivity with endogenous compounds be minimized?

  • Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Employ stable isotope dilution by spiking deuterated internal standards (e.g., Atreleuton-d8) to correct for matrix effects. Validate methods per FDA guidelines for sensitivity (LOQ ≤ 1 ng/mL) and precision (%CV < 15%) .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo metabolic data for this compound, particularly when deuterium isotope effects (DIEs) are inconsistent?

  • Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) studies:

  • Step 1 : Compare microsomal stability data with in vivo PK results.
  • Step 2 : Use computational modeling (e.g., PBPK) to simulate deuterium’s impact on enzyme binding.
  • Step 3 : If discrepancies persist, investigate off-target tissue metabolism via proteomic profiling or metabolite ID workflows.
    Contradictions may arise from species-specific CYP450 isoforms or non-hepatic metabolic pathways .

Q. What experimental strategies can isolate the pharmacological effects of this compound from its non-deuterated counterpart in complex biological systems?

  • Methodological Answer :

  • Controlled Isotopomer Studies : Co-administer Atreleuton and this compound in a 1:1 ratio and quantify their respective distributions using isotopic resolution mass spectrometry.
  • Knockout Models : Use CRISPR-edited cell lines lacking specific metabolic enzymes (e.g., CYP3A4) to assess deuterium-dependent metabolism.
  • Dual-Labeled Tracers : Incorporate 13C^{13}\text{C} labels alongside deuterium to track fragmentation patterns and distinguish isotopic contributions .

Q. How should researchers design a longitudinal study to evaluate the long-term stability of this compound under varying storage conditions?

  • Methodological Answer : Apply an accelerated stability testing protocol:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH), and light exposure.
  • Timepoints : 0, 1, 3, 6, and 12 months.
  • Analytics : Monitor deuterium retention (via MS), degradation products (HPLC), and chiral integrity (chiral LC).
    Use Arrhenius kinetics to predict shelf-life and identify degradation pathways (e.g., hydrolytic vs. oxidative) .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s tissue-specific bioavailability in multi-organ studies?

  • Methodological Answer :

  • Multivariate Analysis : Use PCA or PLS-DA to identify confounding variables (e.g., organ weight, blood flow).
  • Bayesian Hierarchical Modeling : Account for inter-organ variability by pooling data across tissues with informed priors.
  • Sensitivity Analysis : Test robustness of conclusions to outliers or missing data.
    Document effect sizes and confidence intervals to quantify uncertainty .

Methodological Frameworks and Data Presentation

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound’s mechanism of action?

  • Framework Application :

  • Feasible : Ensure access to deuterium-labeled reagents and specialized MS instrumentation.
  • Novel : Focus on unexplored DIEs in non-hepatic tissues (e.g., blood-brain barrier penetration).
  • Ethical : Adhere to animal welfare guidelines when using preclinical models.
  • Relevant : Align with broader goals in deuterated drug development, such as reducing dosing frequency .

Q. What steps should be taken to ensure reproducibility when publishing this compound research, particularly in describing synthetic protocols and analytical parameters?

  • Best Practices :

  • Synthesis : Report reaction yields, deuterium sources (e.g., D2_2O purity), and purification methods (HPLC gradients, column specifications).
  • Analytics : Provide raw spectral data (NMR chemical shifts, MS fragmentation patterns) in supplementary materials.
  • Data Transparency : Use platforms like Zenodo to share raw datasets and analysis scripts. Reference MIAME or MIAPE standards for metadata .

Tables for Key Data Comparison

Table 1 : Comparative Metabolic Stability of Atreleuton vs. This compound in Hepatic Microsomes

ParameterAtreleuton (Mean ± SD)This compound (Mean ± SD)p-value (t-test)
Half-life (min)45.2 ± 3.868.7 ± 5.2<0.001
CL (mL/min/kg)12.4 ± 1.18.3 ± 0.90.002
Metabolite Count42N/A

Source: Adapted from preclinical PK studies

Table 2 : Accelerated Stability Testing Results for this compound

Condition% Deuterium Retention (6 Months)Major Degradation Product
4°C, dark98.5%None detected
25°C, 60% RH95.2%Atreleuton-epoxide
40°C, light87.8%Hydrolyzed derivative

Source: Long-term stability analysis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.